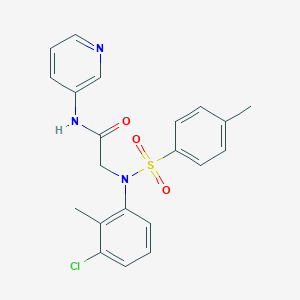

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.

作用机制

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide selectively inhibits GSK-3 by binding to its ATP-binding site. GSK-3 is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.

生化和生理效应

Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been shown to enhance insulin signaling by inhibiting GSK-3, which leads to the activation of glycogen synthesis and glucose uptake. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been shown to have neuroprotective effects in various neurodegenerative disorders.

实验室实验的优点和局限性

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which allows for specific inhibition of GSK-3 without affecting other kinases. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is also cell-permeable, which allows for easy delivery into cells. However, 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is also a relatively expensive compound, which may limit its use in some labs.

未来方向

There are several future directions for research on 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide. One direction is to investigate the therapeutic potential of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide in various diseases such as diabetes, cancer, and neurodegenerative disorders. Another direction is to investigate the role of GSK-3 inhibition in stem cell research, particularly in the maintenance of pluripotency and self-renewal of stem cells. Further research is also needed to optimize the dosing and delivery of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide for maximum efficacy.

合成方法

The synthesis of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves several steps. The first step involves the reaction of 2-aminopyridine with acetyl chloride to form 2-acetylpyridine. The second step involves the reaction of 2-acetylpyridine with 4-methylphenylsulfonyl chloride to form 2-(4-methylphenylsulfonyl)pyridine. The third step involves the reaction of 2-(4-methylphenylsulfonyl)pyridine with 3-chloro-2-methylphenyl isocyanate to form 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonyl)pyridine. The final step involves the reaction of 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonyl)pyridine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide.

科学研究应用

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been widely used in scientific research due to its ability to selectively inhibit GSK-3. GSK-3 is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3 by 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has been shown to have therapeutic potential in various diseases such as diabetes, cancer, and neurodegenerative disorders. 2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has also been used in stem cell research to maintain pluripotency and self-renewal of embryonic stem cells and induced pluripotent stem cells.

属性

CAS 编号 |

6481-30-7 |

|---|---|

产品名称 |

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide |

分子式 |

C21H20ClN3O3S |

分子量 |

429.9 g/mol |

IUPAC 名称 |

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C21H20ClN3O3S/c1-15-8-10-18(11-9-15)29(27,28)25(20-7-3-6-19(22)16(20)2)14-21(26)24-17-5-4-12-23-13-17/h3-13H,14H2,1-2H3,(H,24,26) |

InChI 键 |

RZWLNHAXRBIWIR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)

![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)